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Compound of Interest

Compound Name:
1-(2-Amino-4,5-

dimethoxyphenyl)ethanone

Cat. No.: B1268869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of publicly available spectroscopic data for 1-(2-
Amino-4,5-dimethoxyphenyl)ethanone and its structural analogs. Due to the limited

availability of a complete public spectroscopic dataset for the target compound, this guide

leverages data from closely related molecules to infer and compare expected spectral

characteristics. This information is crucial for the identification, characterization, and quality

control of this important chemical intermediate in pharmaceutical research and development.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of 1-(2-Amino-4,5-
dimethoxyphenyl)ethanone and its structurally similar compounds. The data for the analogs

provide a reliable reference for interpreting the spectra of the target compound.

Table 1: ¹H NMR Spectroscopic Data Comparison (Chemical Shifts in ppm)
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Compound
Name

Aromatic-H OCH₃ NH₂ COCH₃ Solvent

1-(2-Amino-

4,5-

dimethoxyph

enyl)ethanon

e (Expected)

~6.5-7.5 (s,

2H)

~3.8-3.9 (s,

6H)

~4.0-5.0 (br

s, 2H)
~2.5 (s, 3H)

CDCl₃/DMSO

-d₆

1-(2,5-

Dimethoxyph

enyl)ethanon

e

6.88-7.34 (m,

3H)

3.78 (s, 3H),

3.84 (s, 3H)
- 2.59 (s, 3H) CDCl₃

1-(2,4-

Dimethoxyph

enyl)ethanon

e

6.42-7.73 (m,

3H)

3.85 (s, 3H),

3.90 (s, 3H)
- 2.55 (s, 3H) CDCl₃

1-(3,4-

Dimethoxyph

enyl)-2-(2-

methoxyphen

oxy)ethanone

6.85-7.68 (m,

6H)

3.89 (s, 3H),

3.95 (d, 6H)
-

5.29 (s, 2H, -

CH₂-)
CDCl₃

Table 2: ¹³C NMR Spectroscopic Data Comparison (Chemical Shifts in ppm)
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Compoun
d Name

C=O
Aromatic
C-O

Aromatic
C-N

Aromatic
C-H / C-C

OCH₃ COCH₃

1-(2-

Amino-4,5-

dimethoxyp

henyl)etha

none

(Expected)

~198-202 ~140-155 ~140-150 ~95-120 ~55-56 ~28-32

1-(2,5-

Dimethoxy

phenyl)eth

anone

199.1
153.5,

153.8
-

113.4,

114.7,

124.0,

129.8

55.7, 56.0 31.9

1-(2,4-

Dimethoxy

phenyl)eth

anone

197.3
161.0,

164.8
-

98.4,

105.3,

130.5,

132.8

55.5, 55.6 31.6

Table 3: Infrared (IR) Spectroscopy Data Comparison (Wavenumbers in cm⁻¹)

Compound
Name

N-H Stretch C=O Stretch
C-O Stretch
(Aromatic)

C-N Stretch

1-(2-Amino-4,5-

dimethoxyphenyl

)ethanone

(Expected)

~3300-3500 (two

bands)
~1660-1680 ~1200-1280 ~1250-1350

1-(2,5-

Dimethoxyphenyl

)ethanone

- 1675 1228 -

1-(2-Hydroxy-

4,5-

dimethoxyphenyl

)ethanone

- (O-H: ~3400) 1645 1270 -
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Table 4: Mass Spectrometry Data Comparison (m/z)

Compound Name Molecular Ion [M]⁺ Key Fragmentation Peaks

1-(2-Amino-4,5-

dimethoxyphenyl)ethanone
195.09

180 ([M-CH₃]⁺), 152 ([M-

COCH₃]⁺)

1-(2,5-

Dimethoxyphenyl)ethanone
180.08

165 ([M-CH₃]⁺), 137 ([M-

COCH₃]⁺)

1-(2,4-

Dimethoxyphenyl)ethanone
180.08

165 ([M-CH₃]⁺), 137 ([M-

COCH₃]⁺)

Experimental Protocols
Detailed experimental methodologies for the acquisition of spectroscopic data are crucial for

reproducibility. While specific protocols for 1-(2-Amino-4,5-dimethoxyphenyl)ethanone are

not readily available in the public domain, the following are generalized procedures based on

standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in an

appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard (0.00 ppm).

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an

Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range

of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques,

such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is

introduced into the mass spectrometer, and a beam of electrons is used to ionize the

molecules. High-resolution mass spectrometry (HRMS) is used to determine the exact mass

and elemental composition.
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Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a

novel compound and the expected signaling pathways for interpretation.

Sample Preparation

Data Interpretation

1-(2-Amino-4,5-dimethoxyphenyl)ethanone

Dissolution in appropriate solvent

NMR (1H, 13C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment Functional Group Identification

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-(2-Amino-4,5-
dimethoxyphenyl)ethanone: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1268869#publicly-available-
spectroscopic-data-for-1-2-amino-4-5-dimethoxyphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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